Heptylboronic acid
Overview
Description
Heptylboronic acid is an organic compound with the chemical formula C7H17BO2. It belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
Heptylboronic acid, like other boronic acids, is primarily used in the field of organic chemistry as a reagent in various chemical reactions . The primary targets of this compound are organic compounds that it interacts with during these reactions .
Mode of Action
This compound participates in chemical reactions as a boron-based reagent. It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it plays a crucial role in the formation of carbon-carbon bonds . In these reactions, this compound interacts with a variety of organic compounds, facilitating the coupling process through its boron atom .
Biochemical Pathways
The exact biochemical pathways affected by this compound are largely dependent on the specific reactions it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, this compound contributes to the formation of new carbon-carbon bonds, thereby affecting the synthesis of larger organic molecules .
Pharmacokinetics
Like other boronic acids, it is known to be only marginally stable in water, undergoing hydrolysis under certain conditions . This property could potentially impact its bioavailability in biological systems.
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds in organic compounds. This occurs during Suzuki-Miyaura cross-coupling reactions, where this compound serves as a key reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of 1-heptyne with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows: [ \text{C7H13} + \text{B2H6} \rightarrow \text{C7H15B} ] [ \text{C7H15B} + \text{H2O2} + \text{NaOH} \rightarrow \text{C7H17BO2} + \text{H2O} ]
Industrial Production Methods: In an industrial setting, this compound can be produced using similar methods but on a larger scale. The process typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor, and the product is continuously extracted, purified, and collected.
Chemical Reactions Analysis
Types of Reactions: Heptylboronic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptanoic acid.
Reduction: It can be reduced to form heptylborane.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate (K2CO3).
Major Products:
Oxidation: Heptanoic acid.
Reduction: Heptylborane.
Substitution: Various substituted heptyl derivatives depending on the reactants used.
Scientific Research Applications
Heptylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: this compound derivatives are explored for their potential use in cancer therapy and as antimicrobial agents.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Ethylboronic acid
- Butylboronic acid
Heptylboronic acid stands out due to its unique combination of properties, making it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
heptylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17BO2/c1-2-3-4-5-6-7-8(9)10/h9-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHPHWYPXVFZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567679 | |
Record name | Heptylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28741-07-3 | |
Record name | Heptylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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